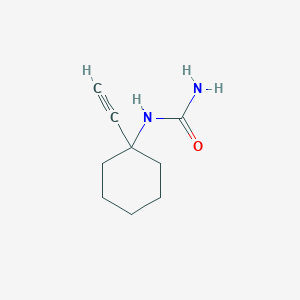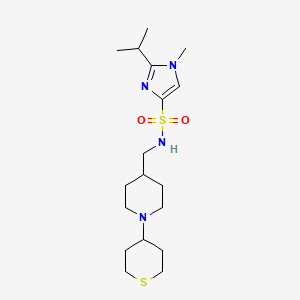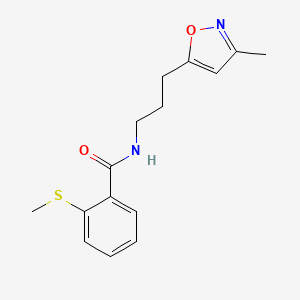
N-(3-(3-metilisoxazol-5-il)propil)-2-(metiltio)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is a synthetic organic compound that features a benzamide core with a 3-methylisoxazole moiety and a methylthio group
Aplicaciones Científicas De Investigación
N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Target of action
They are structural analogs and competitive antagonists of para-aminobenzoic acid (PABA), which bacteria use for the synthesis of folic acid, an important metabolite in DNA synthesis .
Mode of action
Sulfonamides, like the related compound sulfamethoxazole, act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in folate synthesis . This inhibition prevents the bacteria from synthesizing folic acid, which is necessary for their growth and multiplication .
Biochemical pathways
The primary biochemical pathway affected by sulfonamides is the bacterial folate synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the formation of dihydropteroic acid, a precursor to folic acid .
Pharmacokinetics
Many sulfonamides are well absorbed orally and are distributed throughout the body .
Result of action
The result of the action of sulfonamides is the inhibition of bacterial growth and multiplication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide typically involves the following steps:
Formation of 3-methylisoxazole: This can be achieved through the cyclization of appropriate precursors such as cyanoacetone.
Attachment of the propyl chain: The 3-methylisoxazole is then reacted with a propylating agent to introduce the propyl group.
Formation of the benzamide core: The propylated 3-methylisoxazole is then coupled with 2-(methylthio)benzoic acid or its derivatives under suitable conditions to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: Shares the isoxazole moiety but differs in the functional groups attached to the benzene ring.
3-bromo-N-(3-methylisoxazol-5-yl)benzamide: Similar structure but with a bromine atom instead of a methylthio group.
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is unique due to the combination of the 3-methylisoxazole moiety and the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-10-12(19-17-11)6-5-9-16-15(18)13-7-3-4-8-14(13)20-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSHMXFOWJYJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B2579508.png)


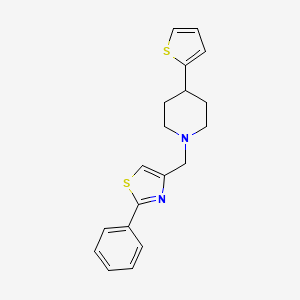
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)

![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
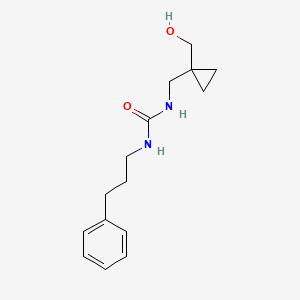
![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579523.png)
